8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Overview
Description
8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine is a complex organic compound that features a purine base linked to a benzo[d][1,3]dioxole moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: The starting material, 6-iodobenzo[d][1,3]dioxol-5-amine, is synthesized through iodination of benzo[d][1,3]dioxole.
Thioether Formation: The 6-iodobenzo[d][1,3]dioxol-5-amine is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Purine Coupling: The final step involves coupling the thioether intermediate with a purine derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the iodine atom or to modify the purine ring.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products or modified purine derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6-Iodobenzo[d][1,3]dioxol-5-amine: Shares the benzo[d][1,3]dioxole moiety but lacks the purine base.
N-(6-Iodobenzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with an acetamide group instead of the purine base.
Uniqueness
8-((6-Iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine is unique due to its combination of a purine base and a benzo[d][1,3]dioxole moiety linked through a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN5O2S/c13-5-1-6-7(20-4-19-6)2-8(5)21-12-17-9-10(14)15-3-16-11(9)18-12/h1-3H,4H2,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOWGJNWQLLISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)I)SC3=NC4=NC=NC(=C4N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207959 | |
Record name | 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873436-89-6 | |
Record name | 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873436-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101207959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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